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Compound of Interest

Compound Name:
6-Bromo-4-hydroxyquinoline-3-

carbonitrile

Cat. No.: B1290486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-hydroxyquinoline-3-
carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details

its chemical properties, synthesis, and potential biological activities, supported by experimental

protocols and data from related compounds.

Chemical Identity and Properties
The IUPAC name for this compound is 6-bromo-4-oxo-1H-quinoline-3-carbonitrile. It exists in

tautomeric forms, with the 4-oxo form being the more stable and commonly represented

structure.

Table 1: Chemical and Physical Properties
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Property Value Source

IUPAC Name
6-bromo-4-oxo-1H-quinoline-3-

carbonitrile
N/A

Molecular Formula C₁₀H₅BrN₂O N/A

Molecular Weight 249.07 g/mol N/A

CAS Number 364793-52-2 [1]

Canonical SMILES
C1=CC2=C(C=C1Br)C(=O)C(=

CN2)C#N
[1]

Appearance Solid (predicted) N/A

pKa (Predicted) 1.39 ± 0.50 [1]

LogP (Predicted) 2.16 [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 3 [1]

Chemical Structure:

The chemical structure of 6-Bromo-4-hydroxyquinoline-3-carbonitrile is presented below.

Caption: Chemical structure of 6-bromo-4-oxo-1H-quinoline-3-carbonitrile.

Synthesis and Experimental Protocols
The synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile can be achieved through a

modified Gould-Jacobs reaction. This approach involves the condensation of an aniline with a

malonic ester derivative, followed by a thermal cyclization. For the synthesis of the title

compound, a cyano-substituted malonic ester derivative is required.

Proposed Synthetic Pathway
A plausible synthetic route starts with the reaction of 4-bromoaniline with ethyl 2-cyano-3-

ethoxyacrylate, which is a key intermediate. This is followed by a high-temperature cyclization

to form the quinoline ring system.
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Step 1: Condensation

Step 2: Thermal Cyclization

4-Bromoaniline

Ethyl 2-cyano-3-(4-bromophenylamino)acrylate

Ethyl 2-cyano-3-ethoxyacrylate

6-Bromo-4-hydroxyquinoline-3-carbonitrile Heat (e.g., in Dowtherm A) 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Bromo-4-hydroxyquinoline-3-carbonitrile.

Detailed Experimental Protocol (Adapted from related
syntheses)
Step 1: Synthesis of Ethyl 2-cyano-3-(4-bromophenylamino)acrylate

In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as

ethanol or toluene.

Add ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) to the solution.

The mixture is heated to reflux for 2-4 hours. The progress of the reaction should be

monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The resulting crude product is purified by recrystallization from a suitable solvent (e.g.,

ethanol) to yield ethyl 2-cyano-3-(4-bromophenylamino)acrylate.

Step 2: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile

The intermediate from Step 1, ethyl 2-cyano-3-(4-bromophenylamino)acrylate, is added

portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether,

at approximately 250 °C.
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The reaction mixture is maintained at this temperature for 30-60 minutes.

After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether or

hexane to precipitate the product.

The solid is collected by filtration, washed with the non-polar solvent, and then dried.

Further purification can be achieved by recrystallization from a high-boiling point solvent like

dimethylformamide (DMF) or acetic acid.

Biological Activity and Potential Applications
While specific biological data for 6-Bromo-4-hydroxyquinoline-3-carbonitrile is limited in

publicly available literature, the quinoline scaffold is a well-established pharmacophore with a

broad range of biological activities, including anticancer and antimicrobial effects. The presence

of the bromo and cyano functionalities is expected to modulate these activities.

Anticancer Potential
Quinoline derivatives have been extensively investigated as anticancer agents. Their

mechanisms of action are diverse and often involve the inhibition of key cellular processes

required for cancer cell growth and survival.

Table 2: Anticancer Activity of Structurally Related Bromo- and Cyano-Substituted Quinolines
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Compound Cell Line IC₅₀ (µg/mL) Reference

5,7-Dibromo-8-

hydroxyquinoline
C6 (Rat Brain Tumor) 6.7 [2]

HeLa (Human Cervix

Carcinoma)
12.4 [2]

HT29 (Human Colon

Carcinoma)
8.9 [2]

7-Bromo-8-

hydroxyquinoline
C6 (Rat Brain Tumor) 25.6 [2]

7-Cyano-8-

hydroxyquinoline
C6 (Rat Brain Tumor) 15.2 [2]

HeLa (Human Cervix

Carcinoma)
21.8 [2]

HT29 (Human Colon

Carcinoma)
18.5 [2]

Note: The data presented is for structurally related compounds and should be used as a guide

for the potential activity of 6-Bromo-4-hydroxyquinoline-3-carbonitrile.

Potential Mechanisms of Action and Signaling Pathways
Based on studies of related quinoline derivatives, potential mechanisms of anticancer activity

for 6-Bromo-4-hydroxyquinoline-3-carbonitrile may include:

Inhibition of DNA Topoisomerases: Many quinoline-based compounds are known to interfere

with the function of topoisomerase I and II, enzymes crucial for DNA replication and repair.[2]

[3][4] This inhibition leads to DNA damage and ultimately apoptosis in cancer cells.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a

critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common

feature of many cancers.[1][5][6][7] Several quinoline derivatives have been shown to inhibit

key kinases in this pathway, such as PI3K and Akt, leading to the suppression of tumor

growth.[1][6][7]
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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 6-Bromo-4-hydroxyquinoline-
3-carbonitrile.

Antimicrobial Potential
Quinolone derivatives are a well-known class of antibiotics that primarily target bacterial DNA

gyrase and topoisomerase IV. While specific data for 6-Bromo-4-hydroxyquinoline-3-
carbonitrile is not available, related bromoquinoline and quinoline-carbonitrile derivatives have

demonstrated antimicrobial activity.
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Table 3: Antimicrobial Activity of Structurally Related Quinolone Derivatives

Compound
Class

Derivative
Example

Test Organism MIC (µg/mL) Reference

Bromoquinolines

9-bromo-

indolizinoquinolin

e-5,12-dione

Staphylococcus

aureus
0.031 - 0.063 [8]

Enterococcus

faecalis
0.125 [8]

7-

bromoquinoline-

5,8-dione

sulfonamides

Staphylococcus

aureus

0.80 - 1.00

(mg/mL)
[8]

Quinoline-

carbonitriles

Novel quinolone-

3-carbonitrile

derivatives

Escherichia coli 100 [8]

Pseudomonas

aeruginosa
100 [8]

Note: MIC (Minimum Inhibitory Concentration) values are from studies on related compounds

and indicate potential areas of activity for the title compound.

Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of 6-Bromo-4-
hydroxyquinoline-3-carbonitrile against cancer cell lines.

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare a stock solution of 6-Bromo-4-hydroxyquinoline-3-
carbonitrile in DMSO. Serially dilute the compound in the cell culture medium to achieve a
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range of final concentrations. Replace the medium in the wells with the medium containing

the test compound and incubate for 48-72 hours.

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO,

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be

determined from the dose-response curve.[9][10]

DNA Topoisomerase I Inhibition Assay
This assay can be used to determine if the compound inhibits the activity of human

topoisomerase I.

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g.,

pBR322), human topoisomerase I, and the appropriate reaction buffer.

Compound Addition: Add varying concentrations of 6-Bromo-4-hydroxyquinoline-3-
carbonitrile to the reaction mixture. A known topoisomerase I inhibitor, such as

camptothecin, should be used as a positive control.

Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.

Reaction Termination: Stop the reaction by adding a loading dye containing SDS and

proteinase K.

Gel Electrophoresis: Separate the different forms of the plasmid DNA (supercoiled, relaxed,

and nicked) on an agarose gel.

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV

light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA
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and an increase in the amount of supercoiled DNA compared to the untreated control.[11]

Conclusion
6-Bromo-4-hydroxyquinoline-3-carbonitrile is a promising heterocyclic scaffold for the

development of novel therapeutic agents. Based on the well-documented biological activities of

related quinoline derivatives, this compound warrants further investigation, particularly in the

areas of oncology and infectious diseases. The synthetic protocols and biological evaluation

methods outlined in this guide provide a solid foundation for researchers to explore the

therapeutic potential of this and similar molecules. Further studies are required to elucidate its

specific mechanisms of action and to establish a comprehensive pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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